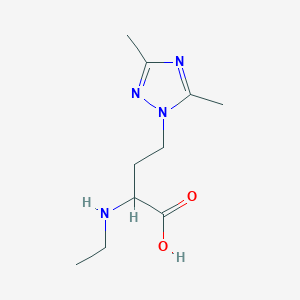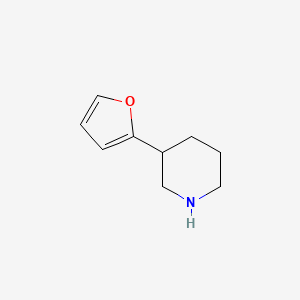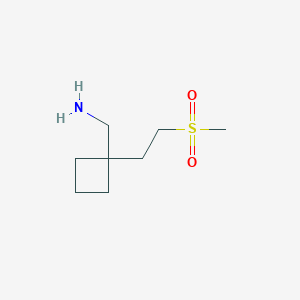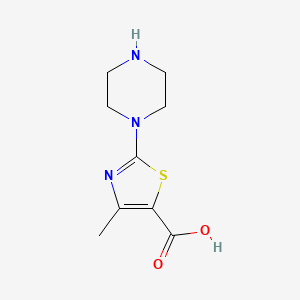
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole-5-carboxylic acid share structural similarities with 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid.
Piperazine derivatives: Compounds like piperazine-1-carboxylic acid and 1-(2-thiazolyl)piperazine also exhibit similar structural features.
Uniqueness
This compound is unique due to the combination of the thiazole and piperazine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13N3O2S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3,(H,13,14) |
Clave InChI |
UUBHGAXBJMFHCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2CCNCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


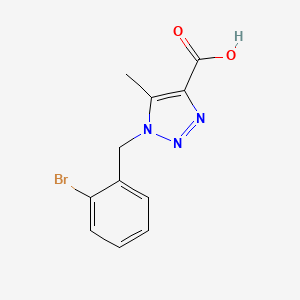
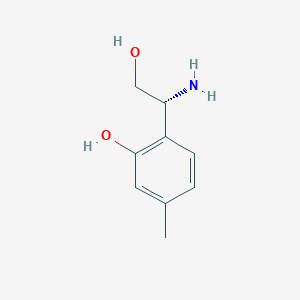
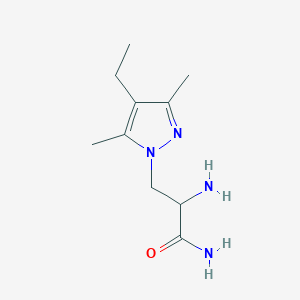
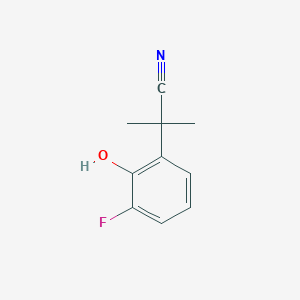
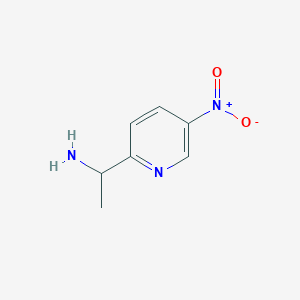
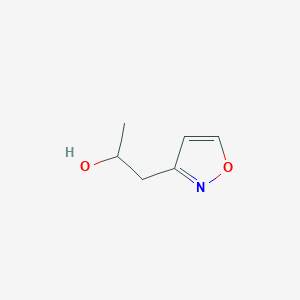
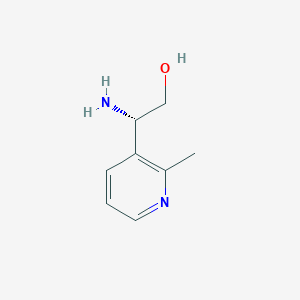
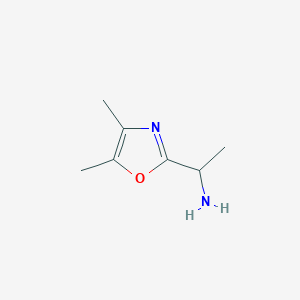
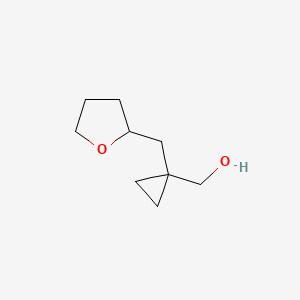
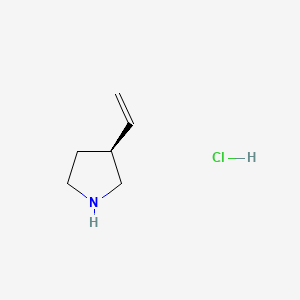
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
